molecular formula C10H16O4 B8695593 Ethyl 2-acetyl-3-ethoxybut-2-enoate CAS No. 99181-91-6

Ethyl 2-acetyl-3-ethoxybut-2-enoate

Cat. No.: B8695593
CAS No.: 99181-91-6
M. Wt: 200.23 g/mol
InChI Key: HRRZQHSALUPAON-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-3-ethoxybut-2-enoate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

99181-91-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 2-acetyl-3-ethoxybut-2-enoate

InChI

InChI=1S/C10H16O4/c1-5-13-8(4)9(7(3)11)10(12)14-6-2/h5-6H2,1-4H3

InChI Key

HRRZQHSALUPAON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C(=O)C)C(=O)OCC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 5 L 4-neck flask equipped with a mechanical stirrer, condenser, thermowell, addition funnel and N2 inlet was charged with ethyl acetoacetate (493.1 g, 483 mL, 3.7931 mol, 1.0 equiv) and sodium ethoxide (3.1 g, 0.046 mol, 1.2 mol %). Ketene diethylacetal (880.0 g, 1000 mL, 7.5862 mol, 2.0 equiv) was added over 1 hr maintaining the reaction temperature at <22° C. by external cooling. When addition was complete, the reaction mixture was heated at 85° C.±5° C. for 7.5 hr. The yellow brown reaction mixture was cooled to room temperature and stirred overnight. Much of the lower boiling components [EtOH, EtOAc, Me(OEt)3] were stripped on a roto-evaporator (bath temperature ˜65° C.). The residual yellow-orange oil was distilled, collecting the fraction with by 100-107° C. (1.8-2.1 Torr) to give 675.2 g (89%) of product as a yellow liquid.
Quantity
483 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Me(OEt)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
89%

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